1-(3-Bromophenethyl)piperidin-4-ol
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Overview
Description
1-(3-Bromophenethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromophenethyl group attached to the piperidin-4-ol moiety. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
The synthesis of 1-(3-Bromophenethyl)piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the bromophenethyl group: This step involves the reaction of the piperidine derivative with a bromophenethyl halide under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production .
Chemical Reactions Analysis
1-(3-Bromophenethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(3-Bromophenethyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral, antibacterial, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3-Bromophenethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
1-(3-Bromophenethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(4-Fluorophenethyl)piperidin-4-ol: This compound has a fluorine atom instead of bromine, which may result in different biological activities and chemical reactivity.
1-(3,4-Dichlorophenethyl)piperidin-4-ol: The presence of two chlorine atoms in the phenethyl group can lead to variations in the compound’s pharmacological properties.
1-(4-Bromobenzyl)piperidin-4-ol: This compound has a benzyl group instead of a phenethyl group, which may affect its interaction with molecular targets and its overall biological activity
Properties
Molecular Formula |
C13H18BrNO |
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Molecular Weight |
284.19 g/mol |
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C13H18BrNO/c14-12-3-1-2-11(10-12)4-7-15-8-5-13(16)6-9-15/h1-3,10,13,16H,4-9H2 |
InChI Key |
SAEXLXXGFMVVMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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